2,6-Dimethylaniline-d11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

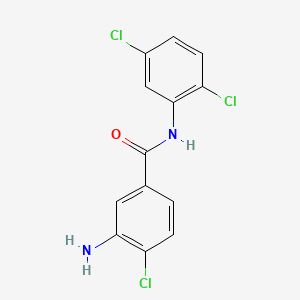

2,6-Dimethylaniline-d11, also known as 2,6-Xylidine, is an aromatic primary amine substituted with two methyl groups at the 2- and 6-positions on the benzene ring . It is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .

Molecular Structure Analysis

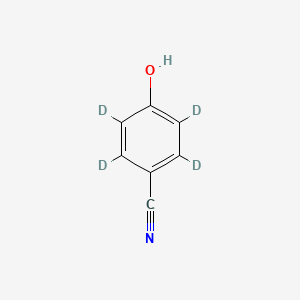

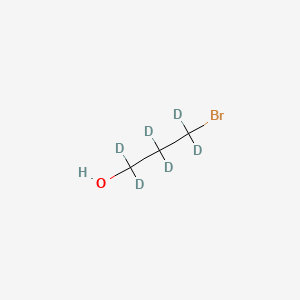

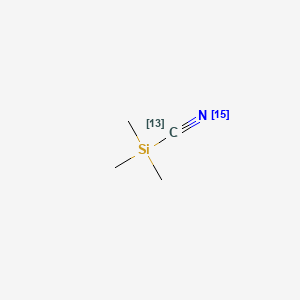

The molecular formula of 2,6-Dimethylaniline-d11 is (CD3)2C6D3ND2 . It has a molecular weight of 132.25 .Chemical Reactions Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) to further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .Physical And Chemical Properties Analysis

2,6-Dimethylaniline-d11 is a strong basic compound . It has a melting point of 10-12 °C, a boiling point of 216 °C, and a density of 0.984 g/mL at 25 °C .Scientific Research Applications

Metabolite and Carcinogenic Potential

Analytical Chemistry

- Researchers have developed a robust RP-UPLC (Reverse-Phase Ultra-Performance Liquid Chromatography) method for separating 2,6-DMA, its isomers, and related compounds. This method allows for accurate detection and quantification of impurities at low levels .

Mechanism of Action

Target of Action

2,6-Dimethylaniline-d11, also known as 2,6-DMA, is a key starting material used in the synthesis of many classes of drugs . It is primarily involved in the production of anesthetics such as Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, and Xylazine . Therefore, its primary targets are the receptors and enzymes involved in the action of these anesthetic drugs.

Mode of Action

This typically involves blocking sodium channels in the nerve cells, preventing the propagation of nerve impulses and leading to a loss of sensation .

Biochemical Pathways

2,6-Dimethylaniline-d11 is involved in the lidocaine (local anesthetic) metabolism pathway . It is a key metabolite of lidocaine and xylazine . The downstream effects of this pathway include the metabolism and elimination of the anesthetic drugs, which can influence their duration of action.

Pharmacokinetics

A study has developed a method to detect and quantify the impurities of 2,6-dma at lower levels, ie, Limit of Detection (LOD) 0007 µg mL −1 and Limit of Quantification (LOQ) 002 µg mL −1 . This could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dimethylaniline-d11 in the future.

Result of Action

The molecular and cellular effects of 2,6-Dimethylaniline-d11’s action are likely related to its role in the synthesis of anesthetic drugs. By contributing to the production of these drugs, it helps induce a loss of sensation in the body. It is also formally rated as a possible carcinogen (by iarc 2b) and is considered a potentially toxic compound .

Action Environment

The action, efficacy, and stability of 2,6-Dimethylaniline-d11 can be influenced by various environmental factors. For instance, its solubility is 13 g/L, and it has a vapor pressure of 0.2 hPa at 20 °C . These properties can affect its distribution and availability in the body. Furthermore, its storage temperature is between 2-30°C, indicating that temperature can impact its stability .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethylaniline-d11 can be achieved by introducing deuterium atoms into the 2 and 6 positions of 2,6-Dimethylaniline through a series of reactions.", "Starting Materials": [ "2,6-Dimethylaniline", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2,6-Dimethylaniline in D2O and add NaBH4 to the solution. Heat the mixture to 50°C and stir for 24 hours to allow for deuterium incorporation.", "Step 2: Acidify the solution with HCl to protonate the amine group and form the corresponding ammonium salt.", "Step 3: Extract the deuterated ammonium salt with an organic solvent such as diethyl ether.", "Step 4: Basify the organic extract with NaOH to liberate the deuterated 2,6-Dimethylaniline.", "Step 5: Purify the product by distillation or column chromatography." ] } | |

CAS RN |

1092805-08-7 |

Product Name |

2,6-Dimethylaniline-d11 |

Molecular Formula |

C8H11N |

Molecular Weight |

132.25 |

IUPAC Name |

N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |

InChI Key |

UFFBMTHBGFGIHF-MDCKYEMWSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N |

synonyms |

2,6-Di(methyl-d3)benzen-3,4,5-d3-amine-d2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)